N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
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Overview
Description
N-methyl-6-azaspiro[25]octane-1-carboxamide hydrochloride is a chemical compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride typically involves the reaction of 6-azaspiro[2.5]octane with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used; for example, using an amine results in the formation of a substituted amide.
Scientific Research Applications
N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions can result in various physiological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide
- N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
- 6-Azaspiro[2.5]octane hydrochloride
Uniqueness
N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride stands out due to its specific methylation, which can influence its reactivity and interaction with biological targets. This methyl group can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C9H17ClN2O |
---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
N-methyl-6-azaspiro[2.5]octane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-10-8(12)7-6-9(7)2-4-11-5-3-9;/h7,11H,2-6H2,1H3,(H,10,12);1H |
InChI Key |
WCOVVZWBOIXWAV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC12CCNCC2.Cl |
Origin of Product |
United States |
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